Azure B tetrafluoroborate

Overview

Description

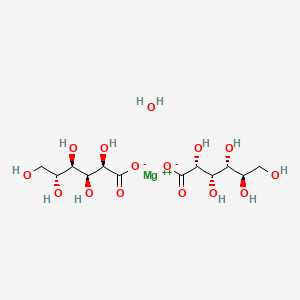

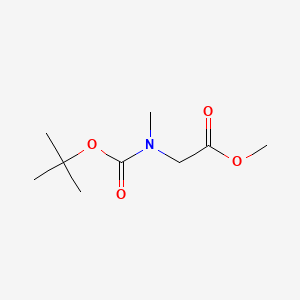

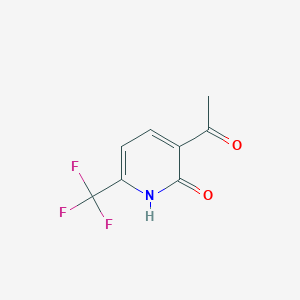

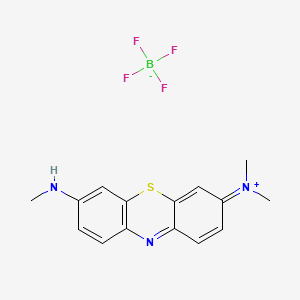

Azure B tetrafluoroborate is a chemical compound with the empirical formula C15H16BF4N3S and a molecular weight of 357.18 . It is often used in scientific experiments.

Molecular Structure Analysis

The molecular structure of Azure B tetrafluoroborate consists of the elements carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), and sulfur (S) . The exact structure details are not provided in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Azure B tetrafluoroborate are not detailed in the search results, tetrafluoroborates have been used as nucleophilic fluoride sources . More research would be needed to provide a comprehensive analysis of the chemical reactions of Azure B tetrafluoroborate.Physical And Chemical Properties Analysis

Azure B tetrafluoroborate is a dark-green powder . It has a melting point of 244 °C (dec.) (lit.) and an absorbance peak at 637 nm . The extinction coefficient is ≥15000 at 241-247 nm in methanol at 0.003 g/L and ≥44000 at 286-292 nm in methanol at 0.003 g/L .Scientific Research Applications

1. Quality Control and Standardization in Hematology

- Application : Azure B tetrafluoroborate is used for quality control and standardization of Romanowsky-Giemsa staining in hematology. This involves the quantitative determination of azure B, a thiazine dye, through calibration with azure B tetrafluoroborate.

- Reference : Nelis, H., & De Leenheer, A. (1986). Quality control of azure B preparations by liquid chromatography and standardization with azure B tetrafluoroborate. Clinica chimica acta; international journal of clinical chemistry, 156(3), 247-57. Read more.

2. Environmental Applications - Degradation of Dyes

- Application : The electrochemical degradation of the dye azure B, including kinetics, mechanisms, and by-products, is studied in aqueous solutions. This has implications for wastewater treatment and environmental remediation.

- Reference : Olvera-Vargas, H., et al. (2014). Electro-oxidation of the dye azure B: kinetics, mechanism, and by-products. Environmental Science and Pollution Research, 21, 8379-8386. Read more.

3. Electropolymerization and Sensor Applications

- Application : Azure B tetrafluoroborate is involved in the electropolymerization process, particularly on carbon electrodes. This has applications in creating sensors for biological compounds.

- Reference : Sha, Y., et al. (2004). Electropolymerization of Azure B on a Screen-Printed Carbon Electrode and its Application to the Determination of NADH in a Flow Injection Analysis System. Microchimica Acta, 148, 335-341. Read more.

4. Adsorption Studies for Water Treatment

- Application : Studies on the adsorption of Azure B onto various substrates, which is relevant for water purification technologies.

- Reference : Dil, E. A., et al. (2019). Efficient adsorption of Azure B onto CNTs/Zn:ZnO@Ni2P-NCs from aqueous solution in the presence of ultrasound wave based on multivariate optimization. Journal of Industrial and Engineering Chemistry. Read more.

5. Sonochemical and Photochemical Degradation Studies

- Application : The research focuses on the degradation of azure B dye through sonochemical and photochemical processes, which is crucial for environmental remediation techniques.

- Reference : Martinez, S., & Velasco Uribe, E. (2012). Enhanced sonochemical degradation of azure B dye by the electroFenton process. Ultrasonics sonochemistry, 19(1), 174-8. Read more.

Safety And Hazards

properties

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.BF4/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;2-1(3,4)5/h4-9H,1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVZJZSEBPXXFF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BF4N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000376 | |

| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azure B tetrafluoroborate | |

CAS RN |

79288-94-1 | |

| Record name | 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079288941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Dimethylamino)-N-methyl-3H-phenothiazin-3-iminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)-7-(methylamino)phenothiazin-5-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of Azure B tetrafluoroborate?

A1: Azure B tetrafluoroborate serves as a valuable standard in the quality control of Azure B preparations []. This is crucial because Azure B itself is often used as a staining agent in various biological and medical applications, highlighting the importance of having a reliable standard for accurate and consistent results.

Q2: Why is liquid chromatography employed in analyzing Azure B preparations?

A2: Liquid chromatography offers a precise and effective method for separating and quantifying different components within Azure B preparations []. This technique aids in identifying impurities and ensuring the purity and quality of Azure B for its diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.